molecular formula C10H12N6O B11185893 1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone

1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone

Cat. No.: B11185893
M. Wt: 232.24 g/mol
InChI Key: AGDKYFKTTLDAOR-SNAWJCMRSA-N
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Description

1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolo-triazine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions to form the triazolo-triazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}methanone
  • **1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}propanone

Uniqueness

1-{4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl}ethanone is unique due to its specific structural features, such as the triazolo-triazine core and the presence of the dimethylamino group

Properties

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

IUPAC Name

1-[4-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C10H12N6O/c1-7(17)9-8(4-5-15(2)3)16-10(14-13-9)11-6-12-16/h4-6H,1-3H3/b5-4+

InChI Key

AGDKYFKTTLDAOR-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)C1=C(N2C(=NC=N2)N=N1)/C=C/N(C)C

Canonical SMILES

CC(=O)C1=C(N2C(=NC=N2)N=N1)C=CN(C)C

Origin of Product

United States

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